1-[4-(Methylsulfanyl)benzyl]-4-(propylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S2/c1-3-12-21(18,19)17-10-8-16(9-11-17)13-14-4-6-15(20-2)7-5-14/h4-7H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZZYJIVOFUXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methylsulfanyl)benzyl]-4-(propylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methylsulfanylbenzyl chloride with piperazine in the presence of a base to form the intermediate 1-[4-(Methylsulfanyl)benzyl]piperazine. This intermediate is then reacted with propylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methylsulfanyl)benzyl]-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Antipsychotic Activity
Piperazine derivatives have been extensively studied for their antipsychotic properties. Compounds similar to 1-[4-(Methylsulfanyl)benzyl]-4-(propylsulfonyl)piperazine have shown efficacy in modulating dopaminergic and serotonergic systems, which are crucial in the treatment of schizophrenia and other mood disorders. Studies indicate that modifications in the piperazine structure can enhance binding affinity to dopamine receptors, thereby improving therapeutic outcomes in psychotic disorders .
Antidepressant Effects
Research has demonstrated that piperazine derivatives can influence serotonin reuptake mechanisms, akin to selective serotonin reuptake inhibitors (SSRIs). The unique substituents on the piperazine ring may provide additional benefits by enhancing serotonin availability in the synaptic cleft, potentially offering a novel approach to treating depression .
Antimicrobial Activity
Piperazines have been reported to exhibit significant antimicrobial properties. The sulfonamide group present in this compound may contribute to this activity by interfering with bacterial folic acid synthesis, similar to other sulfonamide antibiotics. This makes it a candidate for further exploration as an antibacterial agent .
Nootropic Potential
Nootropic effects have been associated with certain piperazine derivatives, which may enhance cognitive functions and memory. The structural attributes of this compound suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease by promoting neuroprotection and cognitive enhancement .
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of piperazine derivatives, including those structurally similar to this compound:
- Antipsychotic Efficacy : A study evaluated various piperazine derivatives for their antipsychotic effects through behavioral assays in animal models. Results indicated that specific modifications led to increased efficacy comparable to established antipsychotics .
- Cognitive Enhancement : Research focusing on nootropic effects highlighted the ability of certain piperazine compounds to improve memory retention and learning capabilities in rodent models, suggesting potential applications in treating cognitive decline associated with aging .
- Antimicrobial Activity : Comparative studies on the antibacterial efficacy of piperazine derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating that compounds like this compound could serve as lead compounds for antibiotic development .
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfanyl)benzyl]-4-(propylsulfonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Key Observations :
- Sulfonyl Group Effects : Propylsulfonyl (C₃H₇SO₂) in the target compound offers a balance of hydrophobicity and polarity compared to shorter ethylsulfonyl (C₂H₅SO₂) chains . Trifluoromethylsulfonyl (CF₃SO₂) groups enhance electron-withdrawing properties and metabolic resistance .
- Synthetic Flexibility : Nucleophilic substitution (e.g., benzyl chloride reactions) and sulfonylation (using sulfonyl chlorides) are common strategies .
Table 2: Pharmacological Comparisons
Key Observations :
- Antifungal Activity : The methylsulfanyl group in the target compound may mimic sulfur-containing antifungal agents (e.g., 1c), which disrupt fungal membrane integrity .
- CNS Modulation : Piperazines with sulfonyl groups (e.g., trifluoromethylsulfonyl) show enhanced blood-brain barrier penetration, as seen in 5-HT₁A antagonists .
- Anticancer Potential: Acylsulfonylpiperazines demonstrate that bulkier sulfonyl groups (e.g., nitrobenzenesulfonyl) improve cytotoxicity .
Physicochemical Properties
- Lipophilicity : The propylsulfonyl group in the target compound likely increases logP compared to ethylsulfonyl analogs, enhancing membrane permeability .
- Acid-Base Behavior : Piperazine’s pKa (~9.8) ensures partial protonation at physiological pH, aiding solubility. Sulfonyl groups lower pKa, influencing ionization .
- Metabolic Stability : Sulfonyl groups resist oxidative metabolism compared to thioether (SCH₃) groups, which may undergo S-oxidation .
Biological Activity
1-[4-(Methylsulfanyl)benzyl]-4-(propylsulfonyl)piperazine is a piperazine derivative notable for its unique structural features, which confer distinct biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the reaction of piperazine with 4-(methylsulfanyl)benzyl chloride and subsequent sulfonylation with propylsulfonyl chloride. The general synthetic route is as follows:
- Formation of 4-(methylsulfanyl)benzyl chloride : Reacting 4-(methylsulfanyl)benzyl alcohol with thionyl chloride.
- N-alkylation of piperazine : The benzyl chloride is reacted with piperazine in the presence of a base (e.g., potassium carbonate).
- Sulfonylation : The resulting product is treated with propylsulfonyl chloride to yield the final compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. Its structural components enhance binding affinity and selectivity, which can lead to modulation of biological pathways.
Potential Targets:
- Receptors : May act on serotonin or dopamine receptors.
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that similar piperazine derivatives possess significant antimicrobial properties. For instance, compounds derived from piperazine have been reported to exhibit moderate to good activity against various bacterial strains .
- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, making it a potential candidate for treating conditions like rheumatoid arthritis and osteoarthritis .
- CNS Activity : Due to its interaction with neurotransmitter systems, it may have implications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate to good against bacteria | |
| Anti-inflammatory | Inhibition of inflammatory pathways | |
| CNS Modulation | Potential effects on neurotransmitters |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(2,3,4-Trimethoxybenzyl)piperazine | Trimethoxy group | Treating angina pectoris |
| 1-(Phenylsulfonyl)piperazine | Phenylsulfonyl group | Synthesis of pharmaceutical compounds |
| 1-[4-(Methylsulfanyl)benzyl]-piperazine | Methylsulfanyl and propylsulfonyl | Antimicrobial and anti-inflammatory |
Case Studies
- Antimicrobial Efficacy : A study evaluated various piperazine derivatives for their antimicrobial properties. Among them, compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Potential : In a clinical setting, derivatives were tested for their ability to reduce inflammation markers in patients with chronic inflammatory diseases. Results indicated significant reductions in cytokine levels .
- CNS Activity Investigation : Research into the CNS effects revealed that certain piperazine derivatives could modulate serotonin levels, suggesting potential use in treating anxiety or depression .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[4-(Methylsulfanyl)benzyl]-4-(propylsulfonyl)piperazine?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 1-isopropylpiperazine with 4-(methylsulfanyl)benzyl chloride under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours . Subsequent sulfonylation introduces the propylsulfonyl group using propane sulfonyl chloride.
- Key Considerations : Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires controlled stoichiometry and inert atmosphere.
Q. How is the compound characterized using spectroscopic methods?
- Methodology :
- NMR : H NMR (CDCl₃) reveals piperazine ring protons (δ 2.4–3.5 ppm), methylsulfanyl aromatic protons (δ 7.2–7.4 ppm), and propylsulfonyl protons (δ 1.0–1.5 ppm for CH₃, δ 3.1–3.3 ppm for SO₂CH₂) .
- IR : Key peaks include S=O stretching (1130–1180 cm⁻¹) and C-S vibrations (680–750 cm⁻¹) .
- MS : Molecular ion [M+H]⁺ at m/z 383.1 confirms molecular weight .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation; store in a dry, cool environment away from oxidizers.
- Refer to SDS data for related piperazines: LD₅₀ (oral, rat) > 2000 mg/kg; skin irritation potential (Category 2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Strategies :
- Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., hydrolysis) .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Temperature Control : Lower reaction temperature (40–50°C) with extended time (48 hours) minimizes decomposition .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12h | 65 | 92 |
| THF, 50°C, 48h | 78 | 98 |
| THF + Catalyst, 50°C | 85 | 99 |
Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?
- Approach :
- Comparative Receptor Binding Assays : Test affinity for serotonin (5-HT₃) vs. dopamine receptors using radioligand displacement assays .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., sulfonyl vs. methylsulfanyl groups) on IC₅₀ values .
- Case Study : Methylsulfanyl analogs show 10-fold higher 5-HT₃ inhibition than sulfonyl derivatives, likely due to enhanced lipophilicity .
Q. How does the sulfonyl group influence pharmacokinetic properties?
- Methodology :
- In Vitro Assays : Measure metabolic stability (human liver microsomes) and permeability (Caco-2 cells).
- Computational Modeling : LogP calculations (e.g., -1.2 for sulfonyl vs. 1.5 for methylsulfanyl) predict reduced blood-brain barrier penetration .
- Data : Sulfonyl derivatives exhibit longer half-lives (t₁/₂ = 4.2 hours) but lower oral bioavailability (F = 22%) due to poor solubility .
Q. What crystallographic insights exist for related piperazine derivatives?
- Findings : X-ray diffraction of 4-(methylsulfonyl)piperazin-1-ium chloride reveals a chair conformation (puckering amplitude Q = 0.568 Å) stabilized by intermolecular H-bonds (N–H···Cl, 2.98 Å) .
- Implications : Crystal packing influences solubility and stability; similar analysis can guide co-crystal design for improved formulation.
Key Notes for Experimental Design
- Contradictions in Synthesis : and describe divergent sulfonylation steps (propane sulfonyl chloride vs. nitro-substituted reagents). Validate via TLC and intermediate characterization .
- Biological Activity Variability : Use standardized assays (e.g., NIH-3T3 cells for cytotoxicity) to mitigate batch-to-batch differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
